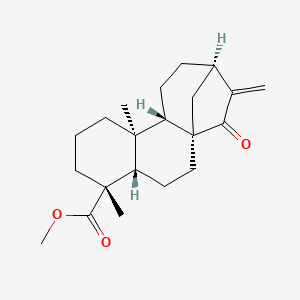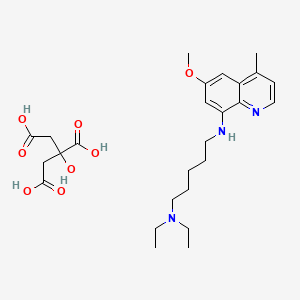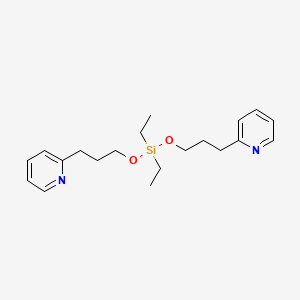
Phosphoric acid, mono(2-ethoxy-3-(hexadecyloxy)propyl) mono(2-((1-methylethyl)amino)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of CP-44 involves complex organic synthesis techniques. The preparation methods include:
Synthetic Routes: The compound is synthesized using a combination of mRNA display screening and structure-based drug design (SBDD).
Reaction Conditions: The synthesis typically involves multiple steps, including peptide bond formation, cyclization to form the macrocyclic structure, and purification to obtain the final product.
Industrial Production Methods: Industrial production of CP-44 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by cyclization and purification steps.
化学反応の分析
CP-44 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.
Substitution: CP-44 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
CP-44 has a wide range of scientific research applications, including:
Chemistry: In chemistry, CP-44 is used as a model compound for studying macrocyclic peptide synthesis and structure-activity relationships.
Biology: In biological research, CP-44 is used to study the inhibition of PCSK9, a protein involved in cholesterol metabolism.
Medicine: CP-44 has potential therapeutic applications in the treatment of cardiovascular diseases.
Industry: In the pharmaceutical industry, CP-44 serves as a lead compound for the development of new PCSK9 inhibitors.
作用機序
CP-44 exerts its effects by inhibiting the activity of PCSK9, a protein that regulates the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, CP-44 increases the number of LDLR available to remove LDL cholesterol from the bloodstream, thereby lowering cholesterol levels . The molecular targets and pathways involved include the binding of CP-44 to PCSK9, preventing its interaction with LDLR, and promoting the recycling of LDLR to the cell surface .
類似化合物との比較
CP-44 is unique among PCSK9 inhibitors due to its bicyclic macrocyclic structure, which enhances its binding affinity and stability. Similar compounds include:
Alirocumab: A monoclonal antibody that inhibits PCSK9, used for lowering LDL cholesterol levels.
Evolocumab: Another monoclonal antibody targeting PCSK9, with similar therapeutic applications.
CP-44’s uniqueness lies in its small molecule nature, which offers advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies and siRNA-based therapies .
特性
CAS番号 |
128723-54-6 |
|---|---|
分子式 |
C26H56NO6P |
分子量 |
509.7 g/mol |
IUPAC名 |
(2-ethoxy-3-hexadecoxypropyl) 2-(propan-2-ylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(31-6-2)24-33-34(28,29)32-22-20-27-25(3)4/h25-27H,5-24H2,1-4H3,(H,28,29) |
InChIキー |
QYZIFENMIRZXEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)


![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)




